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Compound of Interest

Compound Name: Avitinib maleate

Cat. No.: B605098

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of Avitinib maleate (also
known as Abivertinib or AC0010) with other prominent EGFR tyrosine kinase inhibitors (TKIS).
All quantitative data is supported by cited experimental research, with detailed methodologies
provided for key experiments.

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The
following table summarizes the IC50 values of Avitinib maleate and other EGFR TKIs against
wild-type and various mutant forms of the epidermal growth factor receptor (EGFR). Lower
IC50 values indicate greater potency.
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- Cell Line /
Inhibitor Target IC50 (nM) Reference
Assay Type
Avitinib maleate EGFR 5.15 uM
NCI-H1975 [1]
(AC0010) L858R/T790M (cellular)
EGFR (L858R) 0.18 Biochemical [2]
EGFR (T790M) 0.18 Biochemical [2]
EGFR (Wild- . .
7.68 Biochemical [2]
Type)
EGFR
) 7.3 NCI-H1975 cells [2]
Phosphorylation
) o EGFR (Exon 19 ) )
Osimertinib 1-10 Biochemical [3]
Del/T790M)
EGFR
5-11 H1975 cells [3]
(L858R/T790M)
EGFR (Wild- Calu3, H2073
461-650 [3]
Type) cells
EGFR (Exon 19
8-17 PC9 cells [3]
Del)
Gefitinib EGFR (L858R) 75 H3255 cells [4]
EGFR (Wild- H1819, Calu-3
420-1400 [4]
Type) cells
o EGFR (Exon 19
Erlotinib PC-9 cells [5]
Del)
EGFR (L858R) 12 H3255 cells [5]
EGFR
>10,000 H1975 cells [4]
(L858R/T790M)

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in this guide, providing
a basis for independent verification and replication.

Biochemical Kinase Inhibition Assay (for Avitinib
maleate)

This protocol was utilized to determine the biochemical IC50 values of Avitinib maleate
against various EGFR isoforms.[6][7]

o Assay Principle: The assay measures the ability of the inhibitor to block the phosphorylation
of a substrate by the target kinase.

e Materials:

o Recombinant human EGFR (Wild-Type, L858R, T790M mutants)

[e]

Avitinib maleate (AC0010)

o

ATP (Adenosine triphosphate)

o

Substrate peptide

Kinase buffer

[¢]

[¢]

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

e Procedure:

1. A serial dilution of Avitinib maleate is prepared in the kinase buffer.

2. The recombinant EGFR kinase and the substrate peptide are added to a multiwell plate.

3. The serially diluted inhibitor is added to the wells. A vehicle control (e.g., DMSO) and a no-
kinase control are included.

4. The kinase reaction is initiated by the addition of ATP. The final ATP concentration is kept
at or near the Km for each specific kinase.
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5. The reaction is incubated for a defined period at a controlled temperature (e.g., 30°C for
60 minutes).

6. The amount of ADP produced, which is proportional to kinase activity, is quantified using a
detection reagent and a luminometer.

7. The percentage of kinase inhibition is plotted against the logarithm of the inhibitor
concentration, and the data is fitted to a sigmoidal dose-response curve to determine the
IC50 value.

Cellular Proliferation Assay (MTT Assay)

This protocol is a common method to assess the effect of a compound on cell viability.

e Assay Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate
dehydrogenase in living cells, forming a purple formazan product.

o Materials:

o Cancer cell lines (e.g., NCI-H1975, A549)

[e]

Complete growth medium

o

EGFR inhibitor (e.g., Avitinib maleate)

[¢]

MTT solution (5 mg/mL in PBS)

[¢]

Solubilization solution (e.g., 10% SDS in 0.01 M HCI)
e Procedure:

1. Cells are seeded in a 96-well plate at a predetermined density and allowed to attach
overnight.

2. The growth medium is replaced with fresh medium containing serial dilutions of the EGFR
inhibitor. A vehicle control is also included.
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3. The plate is incubated for 72 hours at 37°C in a humidified 5% CO?2 incubator.

4. MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
5. The solubilization solution is added to dissolve the formazan crystals.

6. The absorbance is measured at 570 nm using a plate reader.

7. The percentage of cell viability is calculated relative to the vehicle control, and the IC50
value is determined by plotting viability against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR
signaling pathway and a typical experimental workflow for determining IC50 values.
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Caption: EGFR Signaling Pathway and TKI Inhibition.

© 2025 BenchChem. All rights reserved.

6/9

Tech Support


https://www.benchchem.com/product/b605098?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Start: Prepare Reagents
(Kinase, Inhibitor, Substrate, ATP)

Serial Dilution of Inhibitor

Set up Kinase Reaction
(Kinase + Substrate + Inhibitor)

Initiate Reaction with ATP

Incubate at Controlled Temperature

Detect Kinase Activity
(e.g., Luminescence)

Data Analysis:
Plot Inhibition vs. [Inhibitor]

Calculate IC50 Value

Click to download full resolution via product page

Caption: Biochemical IC50 Determination Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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